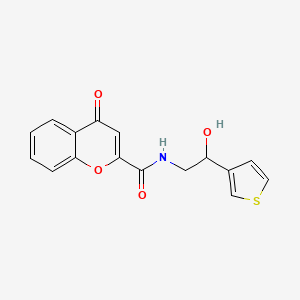
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, also known as CPTH6, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
Recent studies have demonstrated innovative approaches to synthesizing derivatives of chromene compounds, which include N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide. For instance, Kornev et al. (2019) explored reactions of chromone-3-carboxamides with cyanothioacetamide, yielding new compounds with potential for further biological evaluation (Kornev, Tishin, & Sosnovskikh, 2019). Another study focused on the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, showcasing a series of new compounds and their characterization, indicating the versatility of chromene derivatives in synthetic organic chemistry (Ramaganesh, Bodke, & Venkatesh, 2010).
Biological Activities
The investigation into the biological activities of chromene derivatives has been a significant aspect of their scientific applications. Singh et al. (2009) synthesized and characterized complexes of Co(II) with Schiff bases derived from thiophene, revealing antimicrobial activities higher than that of the free ligand, suggesting potential bioinorganic relevance (Singh, Das, & Dhakarey, 2009). Furthermore, Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, conducting antimicrobial analysis and toxicity studies to assess their potential as drug candidates (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Molecular Docking and Antimicrobial Evaluation
Research has also extended into molecular docking studies to predict the mode of action of synthesized compounds. Spoorthy et al. (2021) conducted docking studies and antimicrobial evaluation of synthesized derivatives, further demonstrating the potential of chromene compounds in the development of new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Environmental and Electrochemical Applications
Studies have also looked into the environmental and electrochemical applications of chromene derivatives. Hu et al. (2013) explored the electrochemical and electrochromic properties of novel donor–acceptor type monomers derived from carbazole and thiophene, indicating the versatility of chromene derivatives beyond biological applications (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-12-7-15(21-14-4-2-1-3-11(12)14)16(20)17-8-13(19)10-5-6-22-9-10/h1-7,9,13,19H,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRGJTLRULRAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)

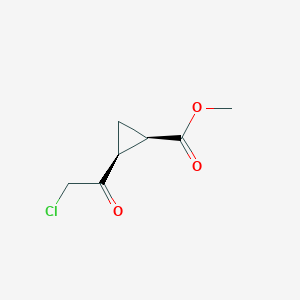
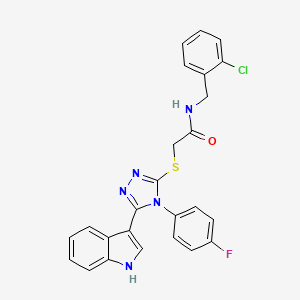
![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2978187.png)
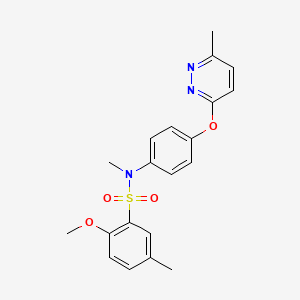
![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)
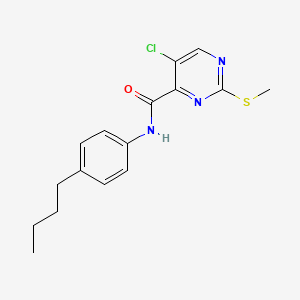
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea](/img/structure/B2978192.png)